Zomepirac glucuronide
Overview
Description
Zomepirac glucuronide is a metabolite of Zomepirac, a nonsteroidal anti-inflammatory drug (NSAID) that was withdrawn from use . The major metabolite of Zomepirac is the glucuronide conjugate, which accounts for about 57% of radioactivity after a 25mg dose .
Synthesis Analysis
Zomepirac glucuronide is synthesized through a process involving UDPGA-fortified microsomes. The reactivity of acyl glucuronides is determined in two ways: (1) Acyl glucuronides are prepared with UDPGA-fortified microsomes and 1-O-β acyl glucuronide is established based on its sensitivity to hydrolysis by β-glucuronidase . (2) Another index of reactivity of acyl glucuronide is from covalent binding to a protein .Molecular Structure Analysis
The structure of Zomepirac glucuronide was confirmed by elemental analysis and by NMR and mass spectrometry . It was found to be unstable at physiological pH, leading to four compounds other than Zomepirac .Chemical Reactions Analysis
Zomepirac glucuronide is known to be reactive . The chemical degradation of 1-O-β isomer in 0.1 M phosphate buffer at pH 7.4 is monitored over time for acyl migration by LC-MS/MS analyses . Half-life of disappearance of 1-O-β acyl glucuronide is used as an index of reactivity .Physical And Chemical Properties Analysis
Zomepirac, the parent compound of Zomepirac glucuronide, has a chemical formula of C15H14ClNO3 and an average molecular weight of 291.73 .Scientific Research Applications
Pharmacokinetics and Drug Metabolism
Zomepirac glucuronide is a metabolite of zomepirac, a nonsteroidal anti-inflammatory drug (NSAID). It is formed through the process of glucuronidation, which is a major pathway for the biotransformation of many drugs, xenobiotics, and endogenous substances. The study of zomepirac glucuronide can provide insights into the pharmacokinetics of zomepirac, including its absorption, distribution, metabolism, and excretion (ADME) profiles .
Protein Binding and Drug-Induced Toxicity
The irreversible binding of zomepirac glucuronide to plasma proteins, such as albumin, has been documented. This binding is pH-dependent and can lead to the formation of protein adducts, which may trigger immunological reactions and contribute to drug-induced toxicity . Understanding this binding mechanism is crucial for predicting and mitigating potential adverse drug reactions.
Mechanisms of Drug-Induced Liver Injury
Zomepirac glucuronide’s ability to form covalent bonds with endogenous proteins can lead to the dysfunction of these proteins, potentially causing liver injury . Research in this area can help identify the molecular mechanisms underlying drug-induced liver injury and develop strategies to prevent it.
Enzyme Interaction Studies
The interaction of zomepirac glucuronide with enzymes such as UDP-glucuronosyltransferase (UGT) is of significant interest. UGT enzymes are responsible for the glucuronidation process, and the formation of covalent adducts with these enzymes can affect their function and the overall metabolism of the drug .
Stereoselectivity in Drug Metabolism
Studies have shown that the formation of covalent adducts between zomepirac glucuronide and proteins can exhibit stereoselectivity . This aspect of research can contribute to the understanding of the role of chirality in drug metabolism and its implications for efficacy and safety.
Development of Analytical Methods
The analysis of zomepirac glucuronide requires sophisticated analytical techniques to detect and quantify the compound and its adducts. Research in this field focuses on developing and improving chromatographic and mass spectrometric methods, which are essential for pharmacokinetic studies and the monitoring of drug safety .
Drug Design and Structural Analysis
The structural similarity of zomepirac glucuronide to other glucuronides, such as bilirubin glucuronide, allows for comparative studies that can inform the design of safer drugs with reduced potential for covalent binding and toxicity .
Immunological Studies and Hypersensitivity Reactions
Given the association of zomepirac glucuronide with immunological reactions, research in this area aims to understand the immune response to drug-protein adducts. This knowledge is vital for the development of drugs with lower risks of causing hypersensitivity reactions .
Mechanism of Action
Target of Action
Zomepirac glucuronide primarily targets the Prostaglandin D2 receptor 2 . Prostaglandins are lipid compounds that play crucial roles in inflammation and are involved in the regulation of pain and fever. By targeting the Prostaglandin D2 receptor 2, Zomepirac glucuronide can influence these physiological processes.
Mode of Action
Zomepirac glucuronide interacts with its targets through a unique mechanism. It undergoes isomerization , forming an imine linkage between the glucuronic acid moiety of the conjugate and a lysine or terminal amino group of the protein . This irreversible binding is thought to occur via the acyl glucuronide .
Biochemical Pathways
Zomepirac glucuronide affects the prostaglandin synthesis pathway . By inhibiting prostaglandin synthetase, it reduces the production of prostaglandins, thereby modulating inflammation, pain, and fever. The irreversible binding of Zomepirac to proteins is also significant, as it occurs both in vitro and in vivo .
Pharmacokinetics
Zomepirac is metabolized in humans to a reactive, unstable acyl glucuronide, which accumulates in plasma . The irreversible binding in vivo correlates with overall exposure to Zomepirac glucuronide when exposure is expressed as the area under the plasma concentration vs. time curve . When probenecid, which decreases the plasma clearance of Zomepirac glucuronide, is administered concurrently with Zomepirac, irreversible binding of Zomepirac is increased .
Result of Action
The primary result of Zomepirac glucuronide’s action is the management of mild to severe pain . It’s important to note that zomepirac was associated with fatal and near-fatal anaphylactoid reactions, leading to its withdrawal from the market .
Action Environment
The action of Zomepirac glucuronide is influenced by environmental factors such as pH. The extent of binding in vitro was found to be time- and pH-dependent . Additionally, the presence of other substances, such as probenecid, can influence the action of Zomepirac glucuronide by decreasing its plasma clearance .
Safety and Hazards
Future Directions
The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial . Despite important advances in the analytical methodology used to detect, identify, and quantify acyl glucuronides in biological fluids and tissues, there is a lack of information on the molecular mechanisms that underlie the toxicity of carboxylic acid-containing drugs and their acyl glucuronide metabolites . This area of research could benefit from further investigation.
properties
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[5-(4-chlorobenzoyl)-1,4-dimethylpyrrol-2-yl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO9/c1-9-7-12(23(2)14(9)15(25)10-3-5-11(22)6-4-10)8-13(24)31-21-18(28)16(26)17(27)19(32-21)20(29)30/h3-7,16-19,21,26-28H,8H2,1-2H3,(H,29,30)/t16-,17-,18+,19-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNGKIZYZSHHXJZ-ZFORQUDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1)CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(C(=C1)CC(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C)C(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70226775 | |
Record name | Zomepirac glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zomepirac glucuronide | |
CAS RN |
75871-31-7 | |
Record name | β-D-Glucopyranuronic acid, 1-[5-(4-chlorobenzoyl)-1,4-dimethyl-1H-pyrrole-2-acetate] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75871-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zomepirac glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075871317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zomepirac glucuronide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70226775 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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